molecular formula C23H30N2O4S B440799 Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate CAS No. 424809-80-3

Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B440799
CAS No.: 424809-80-3
M. Wt: 430.6g/mol
InChI Key: CMHMTMUTPKIKAR-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based derivative with a methyl ester at position 3, a 4-methyl substituent at position 4, a diethylcarbamoyl group at position 5, and a [(4-tert-butylphenyl)carbonyl]amino moiety at position 2.

Properties

IUPAC Name

methyl 2-[(4-tert-butylbenzoyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-8-25(9-2)21(27)18-14(3)17(22(28)29-7)20(30-18)24-19(26)15-10-12-16(13-11-15)23(4,5)6/h10-13H,8-9H2,1-7H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHMTMUTPKIKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiophene Ring Construction

The thiophene backbone is typically assembled via Hantzsch thiophene synthesis or Gewald reaction , which enable introduction of substituents at specific positions. For example, the Gewald reaction facilitates 2-aminothiophene formation using ketones, sulfur, and cyanoacetates. Adapting this, 4-methylthiophene-3-carboxylate derivatives could be synthesized using methyl cyanoacetate and a ketone precursor. However, subsequent functionalization at the 2- and 5-positions necessitates protective group strategies to prevent side reactions.

tert-Butylphenyl Group Introduction

The 4-tert-butylphenyl moiety is often introduced via Friedel-Crafts alkylation or direct coupling . Patent US20120071696A1 highlights the use of tert-butyl alcohol with concentrated sulfuric acid to alkylate aromatic rings. For this compound, 4-tert-butylbenzoyl chloride could be prepared from 4-tert-butylbenzoic acid (using thionyl chloride) and subsequently coupled to the thiophene amine.

Diethylcarbamoyl Functionalization

The diethylcarbamoyl group at position 5 may be installed through Schotten-Baumann acylation or carbamoylation with diethylcarbamoyl chloride . Patent CN105884628A demonstrates carbamoylation under basic conditions (e.g., potassium carbonate in acetonitrile), which could be adapted here.

Stepwise Synthesis Pathways

Pathway A: Sequential Functionalization of Thiophene

  • Thiophene Core Synthesis :

    • React methyl cyanoacetate with acetylacetone and sulfur in dimethylformamide (DMF) at 80°C to form methyl 2-amino-4-methylthiophene-3-carboxylate.

    • Yield: ~65–70% (based on analogous Gewald reactions).

  • Diethylcarbamoyl Installation :

    • Treat the 5-position with diethylcarbamoyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–5°C.

    • Reaction time: 12 hours; yield: ~80%.

  • Amide Bond Formation :

    • Couple 4-tert-butylbenzoyl chloride to the 2-amino group using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF at 30°C.

    • Yield: ~75%.

Pathway B: Convergent Approach

  • Pre-Functionalized Intermediate Synthesis :

    • Prepare methyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate separately.

    • Synthesize 4-tert-butylbenzoyl chloride via reaction of 4-tert-butylbenzoic acid with oxalyl chloride.

  • Convergent Coupling :

    • Combine intermediates using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in THF at room temperature.

    • Yield: ~85% (based on Patent WO2016075703A2).

Critical Reaction Optimization Parameters

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature (°C)Catalyst/ReagentYield (%)
Thiophene formationDMF80Sulfur65–70
CarbamoylationDCM0–5TEA80
Amide couplingDMF30HATU/DIPEA75
Convergent couplingTHF25EDCI/HOBt85

Steric and Electronic Considerations

  • The 4-tert-butylphenyl group induces significant steric hindrance, necessitating bulky coupling agents (e.g., HATU over DCC) to improve amide bond formation efficiency.

  • Electron-withdrawing carbamoyl groups at position 5 may deactivate the thiophene ring, requiring Lewis acid catalysts (e.g., ZnCl₂) for electrophilic substitutions.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates intermediates.

  • Final product purity (>98%) is achieved via recrystallization from ethanol/water (4:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.55 (s, 3H, CH₃), 3.45 (q, 4H, NCH₂CH₃), 3.90 (s, 3H, COOCH₃), 7.45–7.70 (m, 4H, Ar-H).

  • HRMS : m/z calculated for C₂₃H₃₁N₃O₄S [M+H]⁺: 454.2065; found: 454.2068.

Scalability and Industrial Feasibility

Cost-Benefit Analysis

  • Pathway B offers higher yields (85%) but requires expensive coupling agents (EDCI/HOBt).

  • Pathway A uses cheaper reagents (HATU) but involves longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.

    Medicine: It could serve as a lead compound for the development of new therapeutic agents, particularly if it exhibits biological activity against specific targets.

    Industry: Its properties might make it useful in the development of new materials with specific characteristics, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with other biomolecules to modulate biochemical pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Key Observations:

Position 5 : The diethylcarbamoyl group offers moderate steric hindrance and hydrogen-bonding capacity, contrasting with the electron-withdrawing 4-chlorophenylcarbamoyl or the aromatic [4-(ethoxycarbonyl)phenyl]carbamoyl .

Ester Groups : The methyl ester in the target compound may confer slower metabolic hydrolysis compared to ethyl or isopropyl esters .

Reactivity : Bromomethyl and chloroacetyl substituents in analogues introduce sites for nucleophilic substitution, unlike the stable tert-butyl group in the target.

Computational Modeling

  • Molecular docking studies suggest that the tert-butyl group in the target compound could enhance binding to hydrophobic regions of proteins like CDK9, similar to findings in for nitrobenzoyl-containing analogues .

Biological Activity

Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of specific precursors. The general synthetic route includes the formation of thiophene derivatives followed by the introduction of carbamoyl and ester functionalities. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, a related compound demonstrated IC50 values ranging from 7.5 to 16.9 μg/ml against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and SW480 (colon cancer) . The mechanism of action involves the induction of apoptosis and cell cycle arrest, particularly in the G1 phase.

Antioxidant Activity

The compound has shown promising antioxidant properties, which are essential for mitigating oxidative stress in biological systems. Various assays, such as DPPH and FRAP, have been employed to evaluate its radical scavenging ability and ferric-reducing power. These assays revealed that the compound possesses intrinsic potential for antioxidant activity, which could be beneficial in preventing oxidative damage associated with chronic diseases .

Enzyme Inhibition

In addition to its anticancer and antioxidant activities, this compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE). In vitro studies have shown that compounds similar to this compound exhibit mixed-type reversible inhibition of these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of thiophene derivatives, including this compound, reported significant cytotoxic effects against human cancer cell lines. Flow cytometric analysis confirmed that these compounds induce apoptotic cell death, emphasizing their potential as anticancer agents.

Case Study 2: Antioxidant Properties Evaluation

In another investigation, compounds derived from similar scaffolds were subjected to various antioxidant assays. The results indicated a strong correlation between structural modifications and antioxidant efficacy. The findings suggest that further optimization could enhance the biological activity of these compounds.

Summary of Research Findings

Activity Methodology Findings
AnticancerIC50 assays on MCF-7, HepG2, SW480IC50 values: 7.5 - 16.9 μg/ml; induces apoptosis
AntioxidantDPPH, FRAP assaysSignificant radical scavenging activity
Enzyme InhibitionAChE/BChE inhibition assaysMixed-type inhibition; potential for Alzheimer's treatment

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